Veratrone acetate

Description

Veratrone is a pharmacological preparation derived from the plant Veratrum viride (green hellebore). Its primary active components include jervine, veratrine, and veratroidine, which exert antihypertensive and anticonvulsant effects by modulating the parasympathetic nervous system and reducing blood pressure . Historically, Veratrone was used to treat eclampsia (a hypertensive disorder in pregnancy) and severe hypertension. Subcutaneous administration (0.25–1 mL) rapidly lowers blood pressure (by 40 mmHg within 30 minutes) and controls seizures, with reported maternal mortality rates as low as 2% in eclampsia cases . However, it is contraindicated in patients with renal, cardiac, or hepatic comorbidities due to risks of severe hypotension (e.g., systolic BP <60 mmHg) .

Properties

Molecular Formula |

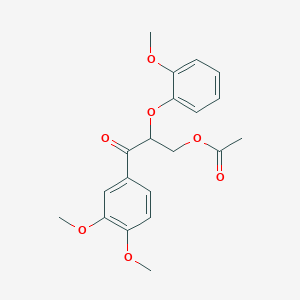

C20H22O7 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-3-oxopropyl] acetate |

InChI |

InChI=1S/C20H22O7/c1-13(21)26-12-19(27-17-8-6-5-7-15(17)23-2)20(22)14-9-10-16(24-3)18(11-14)25-4/h5-11,19H,12H2,1-4H3 |

InChI Key |

ODPYOMZIVHDXSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(C(=O)C1=CC(=C(C=C1)OC)OC)OC2=CC=CC=C2OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Pharmacological Comparisons

Veratrone vs. Veratrum album

- Source and Toxicity : Both are derived from Veratrum species, but Veratrum album (white hellebore) contains higher concentrations of protoveratrines , which cause more severe gastrointestinal distress (e.g., abdominal pain, diarrhea) compared to Veratrum viride .

- Efficacy : Veratrone’s standardized extract (1% alkaloid concentration) provides predictable hypotensive effects, whereas Veratrum album’s variable alkaloid ratios increase overdose risks .

Veratrone vs. Magnesium Sulfate

- Mechanism : Veratrone acts via parasympathetic activation, while magnesium sulfate inhibits neuronal excitability through calcium channel blockade .

- Safety : Veratrone’s narrow therapeutic window (risk of hypotension) contrasts with magnesium sulfate’s broader safety margin but risk of neuromuscular toxicity .

Veratrone vs. Modern Antihypertensives (e.g., Hydralazine)

- Speed of Action : Veratrone reduces BP within 30 minutes, faster than hydralazine (1–2 hours) .

- Clinical Adoption : Hydralazine replaced Veratrone due to standardized dosing and fewer contraindications (e.g., safe in renal impairment) .

Research Findings and Limitations

Q & A

Q. How should pharmacokinetic (PK) studies for Veratrone acetate be designed to ensure robust preclinical data?

Methodological Answer: PK studies should incorporate standardized protocols for blood sample collection, analytical validation, and pharmacokinetic parameter calculation. Key steps include:

- Sample Collection: Use validated collection tubes and protocols for blood sampling at predefined intervals (e.g., 0, 1, 2, 4, 8, 24 hours post-administration) to capture absorption, distribution, and elimination phases .

- Analytical Methods: Employ high-performance liquid chromatography (HPLC) or mass spectrometry (LC-MS/MS) to quantify this compound and its metabolites, ensuring calibration curves meet FDA/EMA validation criteria (e.g., linearity, precision <15% RSD) .

- Data Reporting: Use tables to summarize parameters like AUC, Cmax, t1/2, and clearance (Table 1).

Table 1. Example PK Parameters for this compound

| Parameter | Definition | Methodological Consideration |

|---|---|---|

| AUC0–24 | Area under the concentration curve | Trapezoidal rule with non-compartmental analysis |

| Cmax | Peak plasma concentration | Direct measurement from time-series data |

| t1/2 | Elimination half-life | Calculated using log-linear regression |

Q. What are the critical steps to ensure reproducibility in synthesizing this compound?

Methodological Answer: Reproducibility requires meticulous documentation of reaction conditions, purification steps, and analytical validation:

- Reaction Parameters: Specify temperature (±1°C), solvent purity (e.g., HPLC-grade), and catalyst ratios (e.g., 1:1.2 molar ratio of precursor to reagent) .

- Purification: Use column chromatography with defined solvent gradients (e.g., 10–50% ethyl acetate in hexane) and report retention factors (Rf) for key intermediates .

- Quality Control: Validate purity via NMR (≥95% integration) and melting point consistency (±2°C deviation) .

Q. How can researchers establish appropriate control groups in this compound efficacy studies?

Methodological Answer: Control groups must account for biological variability and experimental biases:

- Negative Controls: Use vehicle-only (e.g., saline or DMSO) to isolate compound-specific effects .

- Positive Controls: Include a benchmark drug with a known mechanism (e.g., abiraterone acetate for androgen synthesis inhibition) to validate assay sensitivity .

- Randomization: Implement block randomization to evenly distribute confounding factors (e.g., age, sex) across groups .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo efficacy data for this compound be resolved?

Methodological Answer: Contradictions often arise from differences in metabolic activation or bioavailability. Address these by:

- Metabolite Profiling: Compare in vitro metabolite formation (e.g., liver microsomes) with in vivo plasma metabolites using LC-MS/MS .

- Bioavailability Adjustments: Calculate dose adjustments based on in vitro IC50 values and in vivo PK parameters (e.g., oral bioavailability <30% may require nanoformulation) .

- Pathway Analysis: Use transcriptomics (RNA-seq) or proteomics (LC-MS) to identify compensatory pathways in vivo that are absent in vitro .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships of this compound?

Methodological Answer: Beyond linear regression, employ:

- Nonlinear Mixed-Effects Modeling (NONMEM): Fit sigmoidal Emax models to account for inter-individual variability in response .

- Bayesian Hierarchical Models: Integrate prior data (e.g., preclinical IC50) to refine posterior dose predictions .

- Table 2 summarizes methods and their applications.

Table 2. Statistical Methods for Dose-Response Analysis

| Method | Use Case | Software/Tool |

|---|---|---|

| Emax Model | Sigmoidal dose-response curves | R (drc package) |

| NONMEM | Population PK/PD modeling | NONMEM® |

| Bayesian Hierarchical | Small sample sizes with prior data | Stan/PyMC3 |

Q. How can multi-omics data be integrated to elucidate this compound’s mechanism of action?

Methodological Answer: Integrate genomics, proteomics, and metabolomics using:

- Pathway Enrichment Tools: DAVID or MetaboAnalyst to identify overrepresented pathways (e.g., steroidogenesis inhibition) .

- Network Pharmacology: Construct compound-target-disease networks using STRING or Cytoscape to visualize polypharmacology .

- Machine Learning: Train random forest models on omics data to rank biomarkers predictive of efficacy (e.g., PSA levels in prostate cancer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.